Product packaging for 3-(3,5-Difluorobenzyloxy)benzaldehyde(Cat. No.:)

3-(3,5-Difluorobenzyloxy)benzaldehyde

Cat. No.: B7976845
M. Wt: 248.22 g/mol
InChI Key: JBEIFYUKZWHVQA-UHFFFAOYSA-N
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Description

3-(3,5-Difluorobenzyloxy)benzaldehyde is a fluorinated benzaldehyde derivative designed for use as a key synthetic intermediate in organic chemistry and medicinal chemistry research. Its molecular structure incorporates both an aldehyde functional group and a 3,5-difluorobenzyloxy ether, making it a versatile building block for the construction of more complex molecules. The aldehyde group is highly reactive, allowing for further derivatization through condensation or nucleophilic addition reactions. The presence of fluorine atoms on the aromatic ring can significantly influence the compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design . Compounds with similar benzyloxy-benzylamino scaffolds have demonstrated significant research value as selective agonists for biological targets like the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . Research into such agonists shows promise for developing non-invasive treatments for ocular diseases such as diabetic retinopathy and age-related macular degeneration . In these applications, the benzyloxy group can serve as a protective group or a rigid spacer that influences the molecule's overall geometry and binding affinity to protein targets . As a result, this compound is primarily used in the development of novel active pharmaceutical ingredients (APIs) and specialty agrochemicals, where the introduction of fluorine atoms is known to enhance biological activity and stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10F2O2 B7976845 3-(3,5-Difluorobenzyloxy)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,5-difluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-4-11(5-13(16)7-12)9-18-14-3-1-2-10(6-14)8-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEIFYUKZWHVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodological Advancements for 3 3,5 Difluorobenzyloxy Benzaldehyde

Precursor Synthesis: Methodologies for 3,5-Difluorobenzaldehyde (B1330607)

The efficient synthesis of 3-(3,5-Difluorobenzyloxy)benzaldehyde is critically dependent on the availability of its precursor, 3,5-Difluorobenzaldehyde. Several synthetic routes have been developed for the preparation of this crucial intermediate.

Grignard Reagent-Mediated Syntheses of 3,5-Difluorobenzaldehyde

A prominent method for synthesizing 3,5-Difluorobenzaldehyde involves the use of Grignard reagents. This approach typically starts from 1-bromo-3,5-difluorobenzene. nbinno.com The Grignard reagent, 3,5-difluorophenylmagnesium bromide, is prepared as described by A. Roe and W. F. Little. prepchem.com This organometallic intermediate is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF) or N-methylformanilide, to yield the desired aldehyde. prepchem.com

One specific protocol involves suspending magnesium turnings in tetrahydrofuran (B95107) (THF) and adding a THF solution of 3,5-difluoro-1-bromobenzene to initiate the Grignard reaction. After the formation of the Grignard reagent, N,N-dimethylformamide is added, followed by acidic workup to afford 3,5-difluorobenzaldehyde. An alternative procedure describes the dropwise addition of a diethyl ether solution of 3,5-difluorophenylmagnesiumbromide to a solution of N-methylformanilide in tetrahydrofuran. prepchem.com

A variation of this method aims to circumvent issues associated with the direct formation of the Grignard reagent from 3,4-difluoro bromobenzene, such as the generation of byproducts due to high reaction temperatures. google.com This is achieved by first preparing isopropylmagnesium chloride, a Grignard reagent, which then undergoes an exchange reaction with 3,4-difluoro bromobenzene. google.comgoogle.com The resulting Grignard reagent is then reacted with N,N-dimethylformamide to produce the aldehyde. google.comgoogle.com

Table 1: Grignard Reagent-Mediated Syntheses of 3,5-Difluorobenzaldehyde

Starting Material Reagents Key Intermediate Formylating Agent Reference
3,5-Difluoro-1-bromobenzene Magnesium, THF 3,5-Difluorophenylmagnesium bromide N,N-Dimethylformamide
3,5-Difluoro-1-bromobenzene Magnesium, Diethyl ether 3,5-Difluorophenylmagnesium bromide N-Methylformanilide prepchem.com
3,4-Difluoro bromobenzene Isopropylmagnesium chloride, THF --- N,N-Dimethylformamide google.comgoogle.com

Oxidative Approaches for the Preparation of 3,5-Difluorobenzaldehyde from Difluorotoluene Precursors

Oxidative methods provide an alternative pathway to 3,5-Difluorobenzaldehyde, primarily utilizing 3,5-difluorotoluene (B38592) as the starting material. A notable advancement in this area is the continuous oxidation of 3,5-difluorotoluene in a tubular reactor. google.com This method employs a catalyst system composed of one or more metal ion complexes of cobalt, molybdenum, and bromine, with hydrogen peroxide as the oxidant and acetic acid as the solvent. google.com This process is characterized by mild reaction conditions, short reaction times, and high raw material utilization. google.com

The reaction parameters, such as temperature and residence time, can be controlled to optimize the conversion of 3,5-difluorotoluene and the yield of 3,5-difluorobenzaldehyde. google.com For instance, at a reaction temperature of 105°C and a residence time of 600 seconds, a 32.8% conversion of 3,5-difluorotoluene and a 24.2% yield of 3,5-difluorobenzaldehyde have been reported. google.com

Another oxidative approach involves the conversion of 3,5-Difluorobenzaldehyde to 3,5-Difluorobenzoic acid using diphenyl diselenide as a catalyst and hydrogen peroxide as the oxidant. chemicalbook.com While this reaction demonstrates the oxidation of the aldehyde, it also highlights the potential for over-oxidation if the reaction conditions are not carefully controlled during the synthesis of the aldehyde from the toluene (B28343) precursor.

Table 2: Oxidative Synthesis of 3,5-Difluorobenzaldehyde

Starting Material Oxidant Catalyst System Solvent Key Features Reference
3,5-Difluorotoluene Hydrogen peroxide Cobalt, Molybdenum, Bromine complexes Acetic acid Continuous flow, mild conditions google.com

Reductive Hydrolysis and Related Synthetic Routes for 3,5-Difluorobenzaldehyde

Reductive hydrolysis of 3,5-difluorobenzonitrile (B1349092) presents another viable synthetic route to 3,5-Difluorobenzaldehyde. In a typical procedure, 3,5-difluorobenzonitrile is refluxed with a Raney alloy in 90% formic acid. prepchem.comchemicalbook.com After the reaction, the mixture is filtered, and the product is extracted with hexane (B92381) to yield 3,5-difluorobenzaldehyde as a yellow oil. prepchem.comchemicalbook.com This method has been reported to provide a 55% yield of the desired product. prepchem.comchemicalbook.com

Etherification Strategies for the Benzyloxy Moiety Introduction

The final step in the synthesis of this compound involves the formation of an ether linkage between the 3,5-difluorobenzyl group and a 3-hydroxybenzaldehyde (B18108) moiety.

Nucleophilic Substitution Reactions for Ar-O-CH2 Linkage Formation

The Williamson ether synthesis is a classic and widely used method for forming ether linkages and is applicable to the synthesis of this compound. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.com In this specific synthesis, the alkoxide would be generated from 3-hydroxybenzaldehyde, which would then react with 3,5-difluorobenzyl halide (e.g., bromide or chloride).

The Williamson ether synthesis proceeds via an SN2 mechanism, where the alkoxide ion performs a backside attack on the carbon atom bearing the leaving group. masterorganicchemistry.comwikipedia.org For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenol (B47542), and a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.comwikipedia.org

While the Williamson ether synthesis is a general method, nucleophilic aromatic substitution (SNAr) is another important class of reactions for forming aryl ethers. wikipedia.org However, SNAr reactions typically require an aromatic ring that is activated by electron-withdrawing groups, and the nucleophile directly attacks the aromatic ring. pressbooks.publumenlearning.comlibretexts.orglibretexts.org In the context of synthesizing this compound, the ether linkage is formed at a benzylic carbon, making the SN2 pathway of the Williamson synthesis the more relevant and direct approach.

Regioselective Considerations in Benzyloxybenzaldehyde Synthesis

When synthesizing substituted benzyloxybenzaldehydes, regioselectivity can be a critical factor, especially if the benzaldehyde (B42025) ring contains multiple hydroxyl groups. However, for the synthesis of this compound from 3-hydroxybenzaldehyde, the starting material has only one hydroxyl group, simplifying the regiochemical outcome. The reaction will selectively occur at the single hydroxyl position.

In more complex scenarios with polyhydroxylated benzaldehydes, the relative acidity of the phenolic protons and steric hindrance around the hydroxyl groups would play a crucial role in determining the site of etherification. The most acidic hydroxyl group, which is typically the one with the most electron-withdrawing groups in its vicinity, would be preferentially deprotonated and would subsequently act as the nucleophile in the Williamson ether synthesis.

Convergent and Linear Synthesis Paradigms for the Target Compound

In contrast, a convergent synthesis paradigm involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For this compound, a convergent approach is generally more efficient and is the preferred method in many laboratory and potential industrial settings. This strategy hinges on the Williamson ether synthesis, a classic and reliable method for forming ethers. wiserpub.commasterorganicchemistry.com

The key fragments for the convergent synthesis are:

Fragment A: 3-Hydroxybenzaldehyde

Fragment B: 3,5-Difluorobenzyl bromide

The synthesis of Fragment B, 3,5-difluorobenzyl bromide, can be achieved from 3,5-difluorobenzyl alcohol by treatment with hydrobromic acid and sulfuric acid. chemicalbook.com The alcohol precursor, in turn, can be synthesized from 3,5-difluorobenzaldehyde.

The cornerstone of the convergent strategy is the reaction between the deprotonated 3-hydroxybenzaldehyde (acting as the nucleophile) and 3,5-difluorobenzyl bromide (acting as the electrophile). The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thus activating it for nucleophilic attack on the benzyl (B1604629) bromide.

A general reaction scheme for the convergent synthesis is presented below:

Scheme 1: Convergent Synthesis of this compound via Williamson Ether Synthesis

The choice of base and solvent is critical for the success of this reaction, influencing both the reaction rate and the formation of byproducts. numberanalytics.com

Process Optimization and Scalability in Laboratory Synthesis

Optimizing the laboratory synthesis of this compound is crucial for obtaining high yields and purity, which are essential for its use in further research and development. The optimization efforts primarily focus on the conditions of the Williamson ether synthesis.

Drawing from analogous syntheses of similar benzyl aryl ethers, key parameters for optimization include the choice of base, solvent, temperature, and the potential use of a catalyst. google.com A patent for the synthesis of the related compound 4-(3-fluorobenzyloxy)-benzaldehyde provides valuable insights into effective reaction conditions that can be adapted for the target molecule. google.com

Table 1: Representative Laboratory Synthesis Conditions for Benzyl Aryl Ethers

ParameterConditionRationale
Reactants 3-Hydroxybenzaldehyde, 3,5-Difluorobenzyl halide (e.g., bromide or chloride)Commercially available or readily synthesized starting materials.
Base Organic bases (e.g., DBU, Triethylamine) or Inorganic bases (e.g., K₂CO₃, NaH)Organic bases offer mild conditions and good solubility. google.com Stronger inorganic bases like NaH can ensure complete deprotonation.
Solvent Polar aprotic solvents (e.g., Acetone, DMF, THF)These solvents effectively solvate the cation of the base and promote the S_N2 reaction. google.com
Catalyst Phase-transfer catalyst (e.g., NaI, TBAB)Can enhance the reaction rate, particularly when using benzyl chlorides. google.com
Temperature 20-75 °CMild temperatures are generally sufficient and help to minimize side reactions. google.com
Reaction Time 12-24 hoursTypically monitored by TLC or HPLC until completion. google.com

For scalability, the continuous flow synthesis of precursors represents a significant advancement over traditional batch processes. A patent describing the continuous oxidation of 3,5-difluorotoluene to 3,5-difluorobenzaldehyde using a tubular reactor highlights a scalable and efficient method for producing a key starting material. google.com This method offers advantages such as improved safety, better process control, and higher throughput.

Table 2: Comparison of Batch vs. Continuous Synthesis for 3,5-Difluorobenzaldehyde

FeatureBatch SynthesisContinuous Flow Synthesis
Reactor Type Stirred tank reactorTubular or microreactor
Process Control More challenging to control temperature and mixingPrecise control over temperature, pressure, and residence time
Safety Higher risk due to large volumes of reagentsInherently safer due to smaller reaction volumes at any given time
Scalability Scaling up can be complex and may require process redesignReadily scalable by running the process for longer or using parallel reactors
Efficiency May have lower space-time yieldHigher space-time yield and potential for higher overall yield

The implementation of continuous flow technology for the synthesis of the 3,5-difluorobenzyl bromide precursor, coupled with an optimized batch or continuous Williamson ether synthesis, presents a robust and scalable route to this compound for laboratory and potential industrial applications.

Chemical Transformations and Derivatization of 3 3,5 Difluorobenzyloxy Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a versatile functional handle for a multitude of chemical reactions, including condensations, protections, and carbon-carbon bond-forming reactions.

The carbonyl group of 3-(3,5-difluorobenzyloxy)benzaldehyde readily undergoes condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed under mild acidic or basic catalysis and are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules.

Imines (Schiff Bases): The reaction with primary amines furnishes imines, which are valuable intermediates in organic synthesis. The general reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. researchgate.netredalyc.orgmdpi.com The specific conditions can be tailored based on the reactivity of the amine. nih.gov

Oximes: Treatment of this compound with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or an organic base, yields the corresponding oxime. These reactions are often straightforward and high-yielding. tubitak.gov.tr

Hydrazones: Condensation with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often crystalline solids and have been historically used for the characterization of aldehydes and ketones. tubitak.gov.trnih.gov The reaction is typically carried out in a protic solvent like ethanol.

A representative set of conditions for these transformations is presented in the table below.

DerivativeReagentCatalyst/SolventGeneral Yield Range
IminePrimary Amine (R-NH₂)Acetic Acid (cat.) / Ethanol70-95%
OximeHydroxylamine HClPyridine / Ethanol80-95%
HydrazoneHydrazine HydrateAcetic Acid (cat.) / Ethanol75-90%

This table presents typical conditions and yield ranges for the formation of imines, oximes, and hydrazones from aromatic aldehydes based on general literature knowledge.

Protection of the aldehyde group as an acetal (B89532) is a common strategy in multi-step synthesis to prevent its reaction under conditions intended to modify other parts of the molecule. This is typically achieved by reacting this compound with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst. organic-chemistry.org

The formation of acetals is a reversible reaction, and the equilibrium is usually driven towards the product by removing the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus. Common acid catalysts include p-toluenesulfonic acid (p-TsOH) and mineral acids. rsc.orgwiserpub.comresearchgate.net The resulting cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are stable to a wide range of reagents, including bases, organometallic reagents, and hydrides. Deprotection to regenerate the aldehyde can be readily accomplished by treatment with aqueous acid.

Protecting GroupReagentCatalystTypical Conditions
1,3-DioxolaneEthylene Glycolp-Toluenesulfonic acidToluene (B28343), reflux with Dean-Stark trap
1,3-Dioxane1,3-PropanediolAmberlyst-15Dichloromethane, room temperature
Dimethyl AcetalMethanolAnhydrous HClMethanol, reflux

This table provides common methods for the acetal protection of benzaldehydes. google.com

While less common than reactions at the carbonyl carbon, the formyl C-H bond can participate in certain functionalization reactions. Transition metal-catalyzed reactions have emerged as powerful tools for the direct functionalization of the formyl group of benzaldehydes. bldpharm.comnih.gov For instance, hydroacylation reactions, where an alkene or alkyne is inserted into the formyl C-H bond, can be achieved using rhodium or ruthenium catalysts. nih.gov

Furthermore, the formyl group can be transformed into other functionalities. For example, oxidation to the corresponding carboxylic acid can be accomplished using various oxidizing agents. Conversely, reduction to the corresponding benzyl (B1604629) alcohol can be achieved with reducing agents like sodium borohydride.

Modifications of the Fluorinated Benzyloxy Ring

The 3,5-difluorobenzyl ether moiety also presents opportunities for chemical modification, either through substitution on the aromatic ring or by reactions involving the fluorine atoms themselves.

The 3,5-difluorobenzyloxy group influences the regioselectivity of electrophilic aromatic substitution (EAS) on the attached benzene (B151609) ring. The benzyloxy group (-OCH₂Ph) is an ortho, para-directing and activating group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. redalyc.orgnih.govnih.gov Conversely, fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho, para-directing.

In the case of the 1-benzyloxy-3,5-difluorobenzene system, the directing effects of the benzyloxy group and the fluorine atoms are in opposition. The benzyloxy group directs electrophiles to the ortho (2- and 6-) and para (4-) positions. The two fluorine atoms at the 3- and 5-positions would also direct incoming electrophiles to their ortho and para positions. The outcome of an EAS reaction on this ring system would depend on the specific electrophile and reaction conditions, with a complex mixture of products being a likely result. Steric hindrance from the benzyloxy group might disfavor substitution at the 2- and 6-positions.

Electrophilic ReactionReagentTypical Product(s)
NitrationHNO₃ / H₂SO₄Mixture of nitro-substituted isomers
HalogenationBr₂ / FeBr₃Mixture of bromo-substituted isomers
Friedel-Crafts AcylationRCOCl / AlCl₃Likely complex mixture or no reaction due to deactivation

This table outlines potential electrophilic aromatic substitution reactions on the difluorinated ring, with the understanding that regioselectivity will be complex.

The carbon-fluorine bond is generally very strong and unreactive. However, under certain conditions, particularly in electron-deficient aromatic rings, fluorine can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The presence of two fluorine atoms on the benzyloxy ring of this compound makes it electron-deficient, which could potentially facilitate the displacement of one of the fluorine atoms by a strong nucleophile.

The rate of SₙAr reactions is influenced by the ability of the aromatic ring to stabilize the intermediate negative charge (Meisenheimer complex). While the benzyloxy group is electron-donating by resonance, the strong inductive effect of the two fluorine atoms and the ether oxygen may render the ring sufficiently electrophilic for such a reaction to occur, particularly with potent nucleophiles like alkoxides or thiolates. However, specific examples of such transformations on this compound itself are not readily found in the literature, suggesting that harsh conditions might be required.

Structural Elaboration and Design of Complex Derivatives

The aldehyde functional group of this compound is a versatile handle for a wide array of chemical transformations, enabling its use as a scaffold for the creation of more complex and functionally diverse derivatives.

Construction of Polycyclic and Fused Ring Systems

The synthesis of polycyclic and fused ring systems is a significant endeavor in organic chemistry, as these motifs are prevalent in natural products and pharmacologically active compounds. While specific examples detailing the use of this compound in the construction of such systems are not extensively documented in publicly available literature, the general reactivity of benzaldehydes provides a template for potential synthetic routes. Methodologies such as intramolecular cyclizations, transition-metal-catalyzed annulations, and cascade reactions are common strategies for building polycyclic frameworks from aromatic aldehydes. For instance, reactions like the Pictet-Spengler reaction or Friedel-Crafts-type cyclizations could potentially be employed, where the aldehyde first reacts to form an intermediate that subsequently undergoes ring closure onto an activated aromatic ring. The electronic nature of the 3-(3,5-difluorobenzyloxy) substituent would likely influence the regioselectivity and efficiency of such cyclization reactions.

Incorporation into Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, thereby minimizing waste and reducing step counts. nih.govnih.gov The aldehyde functionality makes this compound an ideal candidate for a variety of well-known MCRs.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. beilstein-journals.org By employing this compound in this reaction, a diverse library of α-acyloxy amides bearing the difluorobenzyloxy moiety can be synthesized. These products can serve as valuable intermediates for further chemical elaboration.

Reactant 1Reactant 2Reactant 3Product Type
This compoundCarboxylic AcidIsocyanideα-Acyloxy amide

Ugi Reaction: The Ugi four-component reaction is another cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. The incorporation of this compound as the aldehyde component allows for the direct installation of the fluorinated side chain into peptide mimics, which is of significant interest in medicinal chemistry for creating novel therapeutic agents.

Reactant 1Reactant 2Reactant 3Reactant 4Product Type
This compoundAmineCarboxylic AcidIsocyanideα-Acylamino amide

The utility of this compound in these and other MCRs, such as the Biginelli or Hantzsch reactions, provides a powerful and convergent approach to rapidly generate molecular complexity and access novel chemical space.

Role as a Precursor for Advanced Organic Structures

Beyond its direct use in multicomponent reactions, this compound is a valuable precursor for a variety of advanced organic structures. The aldehyde can be readily transformed into other functional groups, paving the way for a broader range of synthetic applications.

Table of Transformations and Resulting Structures:

TransformationReagents/ConditionsResulting Functional Group/Structure
Oxidatione.g., KMnO₄, Jones reagentCarboxylic Acid
Reductione.g., NaBH₄, LiAlH₄Alcohol (Benzyl alcohol derivative)
Reductive AminationAmine, reducing agent (e.g., NaBH₃CN)Amine
Wittig ReactionPhosphonium ylideAlkene
Grignard/Organolithium AdditionRMgX or RLiSecondary Alcohol
Knoevenagel CondensationActive methylene (B1212753) compound, baseα,β-Unsaturated carbonyl/nitrile

These fundamental transformations convert the aldehyde into key intermediates that can be further elaborated. For example, the corresponding carboxylic acid can be used in amide bond couplings to synthesize complex amides and peptides. The alcohol derivative can be converted into leaving groups for nucleophilic substitution reactions or used in etherification reactions. The ability to generate alkenes via the Wittig reaction opens pathways to polymerization and metathesis reactions. This versatility underscores the importance of this compound as a foundational building block in the hierarchical construction of complex, high-value organic molecules for various applications in science and technology.

Mechanistic Studies and Reaction Kinetics of 3 3,5 Difluorobenzyloxy Benzaldehyde Reactions

Fundamental Reaction Mechanisms

General mechanistic pathways applicable to benzaldehyde (B42025) derivatives are outlined below. However, it is crucial to note that the electronic and steric effects of the 3,5-difluorobenzyloxy group would uniquely modulate these pathways for the target compound. Without specific studies, any description remains hypothetical.

Nucleophilic Addition and Substitution Pathways

No specific studies on the nucleophilic addition or substitution pathways of 3-(3,5-Difluorobenzyloxy)benzaldehyde have been reported. Such reactions would theoretically involve the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde. The presence of the electron-withdrawing fluorine atoms on the benzyloxy moiety could influence the electrophilicity of the carbonyl group, but the extent of this effect has not been quantified.

Hydrogen Atom Transfer (HAT) in Oxidative and Reductive Processes

There is no available research on hydrogen atom transfer (HAT) mechanisms in oxidative or reductive processes involving this compound. In theory, the benzylic C-H bonds of the substituent could be susceptible to HAT, but no experimental evidence or mechanistic studies have been documented.

Catalysis in Transformations Involving the Compound

The application of catalysts to reactions involving this compound has not been described in the scientific literature.

Transition Metal Catalysis and Ligand Effects

There are no published reports on the use of transition metal catalysts for transformations of this compound. Consequently, information on ligand effects in such potential reactions is also unavailable.

Organocatalytic Activation and Selectivity

The organocatalytic activation and any resulting selectivity in reactions with this compound have not been a subject of scientific investigation.

Computational Chemistry and Theoretical Analysis of 3 3,5 Difluorobenzyloxy Benzaldehyde

Electronic Structure and Molecular Orbital Theory

The electronic structure of 3-(3,5-difluorobenzyloxy)benzaldehyde is fundamental to understanding its chemical behavior. Computational methods, particularly those rooted in molecular orbital (MO) theory, are indispensable for this purpose. nih.gov

Key Computational Approaches:

Ab initio and Density Functional Theory (DFT) Calculations: Methods like Hartree-Fock (HF) and, more commonly, DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) would be used to solve the electronic Schrödinger equation for the molecule. rasayanjournal.co.in These calculations yield the molecule's electronic energy, electron density distribution, and molecular orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding, identifying key orbital interactions, charge distributions, and hyperconjugative effects that contribute to molecular stability. rasayanjournal.co.in This would be particularly useful in quantifying the electronic influence of the difluorobenzyloxy substituent on the benzaldehyde (B42025) ring.

Expected Insights: The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). conicet.gov.ar The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the more electron-rich benzaldehyde ring and the ether oxygen, while the LUMO would likely be centered on the aldehyde group and its attached aromatic ring. The electron-withdrawing fluorine atoms on the benzyl (B1604629) group would stabilize the molecule by lowering the energy of orbitals associated with that fragment.

A Molecular Electrostatic Potential (MEP) map would also be generated. This map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically around the aldehyde proton and C-H bonds) and nucleophilic (negative potential, around the carbonyl and ether oxygen atoms) sites. conicet.gov.ar

Calculated Electronic Property Significance Anticipated Characteristics for this compound
HOMO EnergyElectron-donating abilityModerate; influenced by the electron-donating ether and withdrawing aldehyde.
LUMO EnergyElectron-accepting abilityRelatively low; centered on the electrophilic aldehyde group.
HOMO-LUMO GapChemical reactivity, kinetic stabilityA significant gap would suggest good stability.
Dipole MomentPolarity and intermolecular interactionsA non-zero dipole moment is expected due to the polar ether and carbonyl groups.
NBO ChargesAtomic charge distributionNegative charges on oxygen and fluorine atoms; positive charge on the carbonyl carbon.

Conformational Analysis and Stereochemical Considerations

The flexibility of the ether linkage (C-O-C) and the bond connecting the benzyl group to the ether oxygen allows this compound to adopt multiple conformations. Identifying the most stable conformer(s) is crucial as molecular properties are conformation-dependent.

Methodology: A systematic conformational search would be performed by rotating the key dihedral angles, specifically the Ar-O-CH₂-Ar and O-CH₂-Ar-C angles. For each conformation, a geometry optimization and energy calculation would be carried out, typically using a DFT method like B3LYP with a suitable basis set. strath.ac.uk The results would identify the global minimum energy conformation and the relative energies of other stable conformers.

Expected Findings: The conformational landscape is likely to be dominated by a few low-energy structures. The planarity of the aromatic rings relative to each other and the orientation of the aldehyde group would be key determinants of stability. Studies on similar benzyloxy benzaldehyde molecules have shown that extended, relatively planar conformations are often favored. iucr.org The presence of two fluorine atoms on one of the rings is not expected to introduce significant steric hindrance that would drastically alter the conformational preferences compared to the non-fluorinated parent compound. There are no chiral centers in the molecule, so stereochemical considerations are limited to these conformational isomers (rotamers).

Dihedral Angle Description Expected Stable Conformations
C(ring1)-O-CH₂-C(ring2)Defines the overall shape (e.g., extended or folded)Likely to favor an anti-periplanar or staggered arrangement to minimize steric clash.
O-C(ring1)-C(aldehyde)-HOrientation of the aldehyde groupTypically coplanar with the attached benzene (B151609) ring to maximize conjugation.

Reaction Mechanism Elucidation via Quantum Mechanical Methods

Quantum mechanical methods are powerful tools for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation barriers.

DFT is the workhorse for studying reaction mechanisms in molecules of this size. researchgate.net For this compound, one could investigate reactions such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on either ring. masterorganicchemistry.com The process involves:

Reactant and Product Optimization: The geometries of the starting materials and products are fully optimized.

Transition State (TS) Search: A search for the first-order saddle point on the potential energy surface connecting reactants and products is performed. This TS structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

A potential energy surface (PES) provides a comprehensive view of a chemical reaction's energetics. For a specific reaction of this compound, a simplified 1D or 2D PES could be constructed. For instance, in a nucleophilic attack on the aldehyde, the PES could be mapped as a function of the distance between the nucleophile and the carbonyl carbon, and perhaps the C=O bond length. This map would clearly show the reactant valley, the transition state saddle point, and the product valley, providing a visual representation of the reaction's energy profile.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can accurately predict various spectroscopic properties, which can aid in the experimental characterization of the compound.

Spectroscopic Predictions:

Infrared (IR) and Raman Spectra: DFT calculations can predict vibrational frequencies and intensities. nih.gov This allows for the assignment of experimental spectral bands to specific molecular motions, such as the characteristic C=O stretch of the aldehyde, the C-O-C ether stretches, and the C-F stretches.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) methods can be used to calculate ¹H and ¹³C NMR chemical shifts. These predicted spectra, when compared to experimental data, can confirm the molecular structure and help assign specific resonances.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict electronic excitation energies and oscillator strengths, corresponding to the absorption bands in a UV-Vis spectrum. conicet.gov.ar This would provide insight into the electronic transitions, likely π → π* transitions within the aromatic systems.

Reactivity Profiles: The electronic structure calculations (HOMO/LUMO energies, MEP) provide a direct profile of reactivity. Additionally, conceptual DFT provides reactivity indices such as electronegativity, hardness, softness, and the electrophilicity index, which quantify the molecule's reactivity in a more formal way. conicet.gov.ar The fluorine atoms, being strongly electron-withdrawing, would deactivate the benzyl ring towards electrophilic substitution, while the benzyloxy group would act as an ortho-, para-director for the benzaldehyde ring, though its activating effect would be tempered by the deactivating aldehyde group.

Spectroscopic Data Computational Method Predicted Information
IR FrequenciesDFT (Frequency Analysis)Position and intensity of vibrational bands (e.g., C=O, C-O-C, C-F stretches).
NMR Chemical ShiftsGIAO-DFT¹H and ¹³C chemical shifts for structural confirmation.
UV-Vis AbsorptionTD-DFTWavelengths of maximum absorption (λmax) and nature of electronic transitions.

Structure-Reactivity Relationship (SAR) Studies Through Computational Modeling

While a full SAR study requires a series of related compounds, a computational approach can lay the groundwork by modeling hypothetical derivatives of this compound. By systematically changing substituents on either aromatic ring and recalculating the electronic and structural properties, one can establish clear relationships between structure and a desired property (e.g., reactivity, polarity).

For example, one could investigate how replacing the fluorine atoms with other halogens or with electron-donating groups would alter the HOMO-LUMO gap or the charge on the carbonyl carbon. nih.gov Such a study would quantify the electronic effects of different substituents, predicting which modifications would most effectively tune the molecule's properties for a specific application. This approach is highly valuable in rational drug design and materials science for predicting the properties of yet-to-be-synthesized molecules.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-(3,5-Difluorobenzyloxy)benzaldehyde by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In ¹H NMR spectroscopy, the aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically around 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The benzylic methylene (B1212753) protons (-O-CH₂-Ar) would present as a singlet around 5.1-5.3 ppm. The protons on the two distinct aromatic rings would exhibit complex splitting patterns in the aromatic region (approximately 6.8-7.8 ppm). The protons on the 3,5-difluorobenzyl ring are influenced by fluorine-proton coupling, while the protons on the benzaldehyde (B42025) ring are split by their neighbors in characteristic patterns reflecting their meta- and ortho- relationships.

In ¹³C NMR, the aldehyde carbon atom is highly deshielded and would produce a signal in the range of 190-193 ppm. The benzylic methylene carbon would resonate around 70 ppm. The aromatic carbons would appear between 103 and 165 ppm. Notably, the carbons in the 3,5-difluorobenzyl moiety would show characteristic splitting patterns due to carbon-fluorine coupling (C-F coupling), which is a definitive indicator of their presence and position. The carbon atoms directly bonded to fluorine (C-F) would exhibit large coupling constants, while smaller couplings would be observed for carbons two or three bonds away.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and standard chemical shift increments.

¹H NMR (in CDCl₃)
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aldehyde (-CHO) 9.9 - 10.1 Singlet (s)
Aromatic (Benzaldehyde ring) 7.2 - 7.8 Multiplet (m)
Aromatic (Difluorobenzyl ring) 6.8 - 7.2 Multiplet (m)

¹³C NMR (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm) Expected C-F Coupling
Aldehyde (C=O) 190 - 193 No
C-O (Benzaldehyde ring) 158 - 160 No
C-CHO (Benzaldehyde ring) 137 - 139 No
Aromatic (Benzaldehyde ring) 115 - 131 No
C-F (Difluorobenzyl ring) 161 - 165 Yes (Large ¹JCF)
Aromatic (Difluorobenzyl ring) 103 - 142 Yes (Multi-bond)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns under ionization. The compound has a molecular formula of C₁₄H₁₀F₂O₂ and a monoisotopic mass of approximately 248.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 248. This peak confirms the molecular weight of the compound. The fragmentation pattern provides a fingerprint that aids in structural confirmation. Key predicted fragmentation pathways include:

Alpha-cleavage of the ether bond: This is a common fragmentation pathway for benzyl (B1604629) ethers and can occur in two ways.

Cleavage to form the stable 3,5-difluorobenzyl cation at m/z 127 ([C₇H₅F₂]⁺). This is often a prominent peak.

Cleavage to form the 3-formylphenoxyl cation at m/z 121 ([C₇H₅O₂]⁺).

Loss of the aldehyde group: Fragmentation can lead to the loss of a hydrogen radical (M-1) to give a peak at m/z 247, or the loss of the entire formyl group (M-29) to give a peak at m/z 219.

Fragmentation of the aromatic rings: The phenyl cation ([C₆H₅]⁺) at m/z 77 is a common fragment in the mass spectra of many benzene (B151609) derivatives. docbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Predicted Ion Fragment Origin
248 [C₁₄H₁₀F₂O₂]⁺ Molecular Ion (M⁺)
247 [C₁₄H₉F₂O₂]⁺ Loss of H radical from aldehyde (M-1)
219 [C₁₃H₉F₂O]⁺ Loss of formyl radical (M-CHO)
127 [C₇H₅F₂]⁺ 3,5-Difluorobenzyl cation
121 [C₇H₅O₂]⁺ 3-Formylphenoxyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful for identifying the functional groups present in this compound. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

Key expected absorption bands in the IR spectrum include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically appearing around 1690-1710 cm⁻¹.

Aldehyde C-H Stretch: Two distinct, weaker bands are expected near 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The presence of both is highly indicative of an aldehyde.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the two aromatic rings.

C-O-C Ether Stretch: Asymmetric and symmetric C-O-C stretching of the ether linkage would result in strong bands, typically around 1220-1260 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric).

C-F Stretch: Strong absorption bands due to the carbon-fluorine bonds are expected in the 1100-1350 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear in the 690-900 cm⁻¹ region and are diagnostic of the substitution patterns on the aromatic rings.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings and C=C bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aldehyde ~2830 and ~2730 Medium-Weak
C=O Stretch Aldehyde ~1700 Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Strong
C-O-C Stretch Ether 1220-1260 & 1020-1080 Strong
C-F Stretch Aryl Fluoride (B91410) 1100 - 1350 Strong

X-ray Diffraction for Solid-State Structural Determination

For this compound, this analysis would reveal the dihedral angle between the two aromatic rings and the conformation of the benzylic ether linkage. It would also identify any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state structure.

As of now, there is no publicly available crystal structure data for this compound in crystallographic databases. To perform this analysis, a single crystal of sufficient quality would need to be grown and subjected to X-ray analysis.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for these purposes. sinoshiny.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for separating and quantifying components in a mixture. researchgate.net For a moderately polar compound like this compound, a reverse-phase HPLC method would be most suitable. This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would effectively separate the product from starting materials (e.g., 3-hydroxybenzaldehyde (B18108) and 3,5-difluorobenzyl bromide) and any byproducts. Detection is typically achieved using a UV-Vis detector, as the two aromatic rings in the molecule result in strong UV absorbance.

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly for thermally stable and volatile compounds. researchgate.net this compound is amenable to GC analysis. A capillary column with a polar stationary phase would be appropriate for separation. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification. GC is especially useful for detecting any residual volatile solvents or starting materials from the synthesis.

Both HPLC and GC can be used to monitor reaction progress by taking aliquots from the reaction mixture over time and analyzing the relative concentrations of reactants and products. orientjchem.org

Table 4: Typical Chromatographic Conditions for Analysis

Parameter HPLC GC
Technique Reverse-Phase Capillary GC
Stationary Phase C18 (Octadecylsilane) Polar (e.g., Polyethylene glycol)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water Helium or Nitrogen
Detection UV-Vis (e.g., at 254 nm) Flame Ionization (FID) or Mass Spec (MS)

| Application | Purity assessment, reaction monitoring | Purity assessment, volatile impurity analysis |

Future Perspectives in the Academic Research of 3 3,5 Difluorobenzyloxy Benzaldehyde

Development of Novel Green Chemistry Approaches for Synthesis

The primary route for synthesizing 3-(3,5-Difluorobenzyloxy)benzaldehyde would likely involve the Williamson ether synthesis, a classic and robust method for forming ethers. jk-sci.com This reaction would couple 3-hydroxybenzaldehyde (B18108) with a 3,5-difluorobenzyl halide (such as 3,5-difluorobenzyl bromide) in the presence of a base. jk-sci.comchemicalbook.comguidechem.com While effective, traditional Williamson synthesis often relies on polar aprotic solvents and stoichiometric amounts of base, presenting opportunities for green chemistry innovations. jk-sci.com

Future research could focus on several key areas to enhance the environmental footprint of this synthesis:

Eco-Friendly Solvents and Catalysts: A significant advancement would be the replacement of conventional solvents with greener alternatives. Deep eutectic solvents (DES), for instance, could serve as both the solvent and a catalyst, potentially offering high yields and selectivity in a more sustainable system. nih.gov The use of surfactant-assisted, micellar catalysis in aqueous media is another promising approach that minimizes the use of volatile organic compounds. researchgate.net

Energy-Efficient Methods: Microwave-assisted synthesis represents a powerful tool for reducing reaction times and energy consumption. misericordia.edu Applying microwave irradiation to the Williamson ether synthesis of this compound could lead to a more efficient process.

Alternative Alkylating Agents: Exploring alternatives to alkyl halides, which can be hazardous, is a key goal in green chemistry. numberanalytics.com Research into using weaker alkylating agents, such as esters, at high temperatures could provide a pathway that avoids the production of salt byproducts. acs.org

Exploration of Unprecedented Reactivity and Reaction Architectures

The reactivity of this compound is governed by the interplay between the aldehyde group and the difluorobenzyl ether moiety. The aldehyde is an electrophilic center, susceptible to nucleophilic attack, and can participate in a wide array of classic carbonyl reactions, such as condensation and addition reactions. stackexchange.comncert.nic.inacs.org The electron-withdrawing nature of the fluorine atoms on the benzyl (B1604629) ring can influence the stability and reactivity of the ether linkage and, to a lesser extent, the aldehyde functionality.

A major frontier for this molecule lies in exploring modern reaction architectures:

Photoredox Catalysis: This rapidly expanding field uses visible light to generate radical intermediates under mild conditions, enabling previously challenging transformations. youtube.comrsc.orgyoutube.com The aldehyde group of this compound could be a substrate in photoredox-catalyzed reactions, such as enantioselective α-alkylation or α-oxygenation. youtube.comacs.org Furthermore, the development of chemo- and enantioselective cross-coupling reactions between different aldehydes is an emerging area where this molecule could serve as a valuable building block. acs.org

Novel Condensation Reactions: While classic condensation reactions are well-known, the unique electronic properties imparted by the difluorobenzyl group could lead to unexpected reactivity or selectivity in reactions with various nucleophiles, such as ammonia (B1221849) or active methylene (B1212753) compounds. acs.orgyoutube.com

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach to activating the aldehyde. Research could investigate enantioselective organocatalytic additions to the carbonyl group, where the electronic nature of the difluorobenzyl ether might influence catalyst efficiency and stereochemical outcomes.

Integration with Machine Learning and Artificial Intelligence for Reaction Design

The complexity of modern organic synthesis has spurred the development of artificial intelligence (AI) and machine learning (ML) tools to aid in reaction design and prediction. synthiaonline.com These computational approaches can analyze vast databases of chemical reactions to propose novel synthetic routes and predict the outcomes of unknown transformations. nih.govacs.orgacs.orgnih.govcsmres.co.uk

For this compound, AI and ML could be pivotal in several ways:

Retrosynthesis Planning: AI-driven retrosynthesis tools can deconstruct the target molecule to propose the most efficient and practical synthetic pathways, potentially identifying non-intuitive disconnections or superior precursor choices. moleculemaker.orgchemcopilot.com Such tools could compare various strategies for its synthesis, weighing factors like cost, step-count, and green chemistry metrics.

Reaction Outcome Prediction: Predicting the major product of a reaction is a significant challenge, especially with multifunctional molecules. ML models can be trained to predict the outcome of reactions involving this compound, considering its unique combination of functional groups. acs.orgnih.govresearchgate.net This could accelerate the discovery of new reactions by pre-screening virtual libraries of reactants and conditions, saving significant experimental effort.

Optimization of Reaction Conditions: AI algorithms can be used to explore the parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. This would be particularly valuable for fine-tuning both the synthesis of the molecule and its subsequent transformations.

Advanced Material Science Applications via Scaffold Diversification

The aldehyde functionality makes this compound an attractive monomer for the synthesis of novel polymers and advanced materials. researchgate.net Aldehydes can be polymerized directly or copolymerized with other monomers to create materials with tailored properties. researchgate.netgoogle.comcmu.edu

Future research in this area could pursue:

Functional Polymers: Anionic polymerization of this compound, potentially in conjunction with other substituted benzaldehydes or phthalaldehyde, could yield copolymers with pendant 3-(3,5-difluorobenzyloxy) groups. researchgate.net These fluorinated side chains could impart unique properties to the resulting polymer, such as enhanced thermal stability, specific solubility characteristics, or low surface energy.

Cross-Linkable Materials: The aldehyde group can be converted to an acetal (B89532), which can be incorporated into a polymer backbone. google.com Subsequent hydrolysis of the acetal groups would unmask the aldehyde functionalities, providing reactive sites for cross-linking. This could lead to the development of degradable polymer networks that respond to specific stimuli, such as acid. researchgate.netgoogle.com

High-Performance Materials: The presence of the difluorobenzyl moiety is significant. Fluorinated polymers are known for their chemical resistance, thermal stability, and unique optical and dielectric properties. Incorporating this specific fluorinated scaffold into polymer architectures could lead to new materials for applications in electronics, coatings, or membranes.

Contribution to Chemical Biology Tool Development via Scaffold Diversification

The unique structural features of this compound make it an excellent starting point for the development of sophisticated chemical biology tools. nih.gov The strategic incorporation of fluorine atoms is a widely used tactic in medicinal chemistry and chemical biology to modulate a molecule's properties and for use as spectroscopic probes. nih.govresearchgate.netscispace.com

Key future directions include:

¹⁹F NMR Probes: The two fluorine atoms at the 3- and 5-positions of the benzyl ring provide a clean and sensitive signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Since biological systems are devoid of fluorine, ¹⁹F NMR offers a background-free window to study molecular interactions. researchgate.net This molecule could be elaborated into a probe where the difluorobenzyl group acts as a reporter tag to monitor protein-ligand binding, conformational changes, or enzyme activity. nih.govresearchgate.net

Reactive Probes and Covalent Ligands: The aldehyde group serves as a reactive "warhead." It can form covalent bonds with nucleophilic residues on proteins, such as lysine, making it a valuable feature for designing irreversible inhibitors or activity-based probes.

Scaffold for Bioactive Molecules: The this compound scaffold can be diversified through reactions at the aldehyde group (e.g., reductive amination, Wittig reaction, condensation) to build libraries of compounds for screening against biological targets. The fluorinated benzyl ether moiety can enhance metabolic stability or binding affinity. researchgate.netmdpi.com Sulfonyl fluoride (B91410) probes, for example, have been developed to covalently target specific amino acid residues in proteins. rsc.org A similar strategy could be envisioned by modifying this scaffold.

Q & A

Q. What are the established synthetic protocols for preparing 3-(3,5-Difluorobenzyloxy)benzaldehyde, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution between 3,5-difluorobenzyl bromide and 3-hydroxybenzaldehyde under basic conditions. Optimization involves varying the base (e.g., K₂CO₃ or Cs₂CO₃), solvent (DMF or acetone), and temperature (reflux vs. room temperature). For example, refluxing in DMF with K₂CO₃ for 12 hours achieves yields >75% . Alternative routes using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) require inert atmospheres and stoichiometric control .

Q. What safety and handling guidelines should be followed when working with this compound?

Safety data sheets classify this compound as harmful upon inhalation, skin contact, or ingestion. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under argon. First aid includes rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. What analytical techniques are effective in characterizing the purity of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹⁹F NMR (400 MHz) identifies substitution patterns. HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients achieves baseline separation of impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated benzaldehyde derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, a related compound was resolved with an R factor of 0.072, validating computational models . DFT calculations complement experimental data by predicting electron density maps .

Q. How do fluorine substituents influence reaction kinetics with oxidizing agents like NO₃ radicals?

Fluorine's electron-withdrawing effect increases electrophilicity, accelerating NO₃ radical addition. Rate constants measured via cavity ring-down spectroscopy (CRDS) show a 2.5-fold increase compared to non-fluorinated analogs (k = 1.8 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ vs. 7.2 × 10⁻¹³). Box modeling quantifies competing pathways (H-abstraction vs. adduct formation) .

Q. What strategies mitigate side reactions during palladium-catalyzed cross-coupling of this compound?

Protect the aldehyde as an acetal prior to coupling. Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/water (3:1) at 80°C to minimize dehalogenation. Post-reaction acidic hydrolysis (HCl, 1M) regenerates the aldehyde, achieving >85% yield .

Q. How can discrepancies between theoretical and experimental NMR data be reconciled?

Discrepancies arise from solvent effects or dynamic processes. For ¹⁹F NMR, reference to CFCl₃ and compare with DFT-calculated shifts (B3LYP/6-311+G(d,p)) to identify conformational averaging .

Q. What role does the benzyloxy group play in modulating biological activity?

The benzyloxy group enhances lipophilicity, improving membrane permeability. SAR studies show fluorination at 3,5-positions increases inhibitory potency against enzymes like dehydrosqualene synthase by 30% (IC₅₀ = 2.1 µM vs. 3.0 µM for non-fluorinated analogs). Docking simulations indicate halogen bonds with active site residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.